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Cat. No.: B610673 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Samatasvir, also known as IDX-719, is a potent and selective inhibitor of the Hepatitis C Virus

(HCV) non-structural protein 5A (NS5A).[1][2] This document provides an in-depth technical

guide on the chemical structure, physicochemical properties, pharmacokinetics, and

mechanism of action of Samatasvir. It is intended for an audience of researchers, scientists,

and professionals involved in drug development. Samatasvir has demonstrated significant

antiviral activity against multiple HCV genotypes in clinical trials.[2]

Chemical Structure and Physicochemical Properties
Samatasvir is a complex organic molecule with the systematic IUPAC name N-((1R)-2-((2S)-2-

(5-(4-(6-(2-((2S)-1-((2S)-2-((methoxycarbonyl)amino)-3-methylbutanoyl)pyrrolidin-2-yl)-3H-

benzimidazol-5-yl)thieno[3,2-b]thiophen-3-yl)phenyl)-1H-imidazol-2-yl)pyrrolidin-1-yl)-2-oxo-1-

phenylethyl)carbamate.[1] Its chemical and physicochemical properties are summarized in the

tables below.

Table 1: Chemical Identifiers of Samatasvir
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Identifier Value

IUPAC Name

N-((1R)-2-((2S)-2-(5-(4-(6-(2-((2S)-1-((2S)-2-

((methoxycarbonyl)amino)-3-

methylbutanoyl)pyrrolidin-2-yl)-3H-

benzimidazol-5-yl)thieno[3,2-b]thiophen-3-

yl)phenyl)-1H-imidazol-2-yl)pyrrolidin-1-yl)-2-

oxo-1-phenylethyl)carbamate

CAS Number 1312547-19-5

Molecular Formula C47H48N8O6S2

SMILES
CC(C)--INVALID-LINK--

NC(=O)OC">C@@HNC(=O)OC

Table 2: Physicochemical Properties of Samatasvir
Property Value Source

Molecular Weight 885.07 g/mol [1]

XLogP3 7.6 PubChem

Solubility

Soluble in DMSO. In a

formulation of 10% DMSO,

40% PEG300, 5% Tween-80,

and 45% Saline, solubility is ≥

2.5 mg/mL.

[3][4]

pKa Data not publicly available

Pharmacokinetic Properties
Samatasvir is administered orally and exhibits a pharmacokinetic profile that supports once-

daily dosing.[2]

Table 3: Pharmacokinetic Parameters of Samatasvir
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Parameter Value Species

Administration Route Oral Human

Time to Peak Plasma

Concentration (Tmax)
3-4 hours Human

Plasma Half-life (t1/2) Approximately 20 hours Human

Absorption
Readily absorbed after oral

administration.
Human

Distribution

Data on protein binding and

volume of distribution are not

detailed in publicly available

literature.

Metabolism

Specific metabolic pathways

have not been detailed in the

reviewed literature.

Excretion

The primary routes of excretion

have not been detailed in the

reviewed literature.

Mechanism of Action
Samatasvir is a direct-acting antiviral agent that targets the HCV NS5A protein.[1][2] NS5A is a

crucial, multifunctional protein in the HCV replication cycle, though it does not have any known

enzymatic activity.[5] It is involved in both viral RNA replication and the assembly of new virus

particles.[6] By binding to NS5A, Samatasvir disrupts the function of the replication complex,

thereby inhibiting viral replication.[2]
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Caption: Mechanism of action of Samatasvir in the HCV replication cycle.

In Vitro Efficacy
Samatasvir has demonstrated potent antiviral activity against a broad range of HCV genotypes

in in vitro replicon assays.[7]

Table 4: In Vitro Efficacy of Samatasvir against HCV
Genotypes
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HCV Genotype EC50 (pM)

Genotype 1a 4.1 - 6.2

Genotype 1b 2.4

Genotype 2a 21 - 24

Genotype 3a 17 - 23

Genotype 4a 2 - 6

Genotype 5a 18

Data sourced from Bilello et al., 2014.[7]

Experimental Protocols
HCV Replicon Assay (General Protocol)
The in vitro antiviral activity of Samatasvir is typically evaluated using a stable HCV replicon

cell-based assay. This assay measures the ability of a compound to inhibit HCV RNA

replication within human hepatoma cells. A general protocol for a luciferase-based HCV

genotype 1b replicon assay is outlined below.

1. Cell Culture and Reagents:

Huh-7 cells harboring a stable HCV genotype 1b subgenomic replicon containing a

luciferase reporter gene are used.

Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10%

fetal bovine serum, non-essential amino acids, penicillin-streptomycin, and G418 to maintain

selection for the replicon.

2. Assay Procedure:

Replicon cells are seeded into 96-well or 384-well plates at a predetermined density.

Samatasvir is serially diluted in DMSO and then further diluted in cell culture medium before

being added to the cells. A range of concentrations is tested to determine the dose-response
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relationship.

Control wells include cells treated with vehicle (DMSO) only (negative control) and cells

treated with a known HCV inhibitor (positive control).

The plates are incubated for a period of 48 to 72 hours at 37°C in a humidified incubator with

5% CO2.

3. Data Analysis:

After the incubation period, the cells are lysed, and the luciferase activity is measured using

a luminometer. The luminescence signal is proportional to the level of HCV RNA replication.

Cell viability is also assessed in parallel using a cytotoxicity assay (e.g., MTS or CellTiter-

Glo) to ensure that the observed reduction in luciferase signal is due to specific antiviral

activity and not cellular toxicity.

The 50% effective concentration (EC50), which is the concentration of the drug that inhibits

50% of viral replication, is calculated by fitting the dose-response data to a four-parameter

logistic curve.
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Caption: General workflow for an HCV replicon assay to determine antiviral efficacy.

Synthesis of Samatasvir
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A detailed, step-by-step experimental protocol for the total synthesis of Samatasvir is not

readily available in the public domain. The synthesis is complex, involving multiple steps to

construct the intricate heterocyclic core and append the various side chains with the correct

stereochemistry. The synthesis would likely involve standard organic chemistry transformations

such as cross-coupling reactions, amide bond formations, and protecting group manipulations.

Conclusion
Samatasvir is a highly potent, orally bioavailable inhibitor of the HCV NS5A protein with a pan-

genotypic profile. Its chemical structure and favorable pharmacokinetic properties make it a

significant compound in the context of direct-acting antiviral therapies for Hepatitis C. The data

presented in this technical guide, including its chemical identifiers, physicochemical properties,

pharmacokinetic parameters, and in vitro efficacy, provide a comprehensive overview for

researchers and drug development professionals. Further investigation into its detailed

metabolic pathways and the public availability of its complete synthesis protocol would be

beneficial for the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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